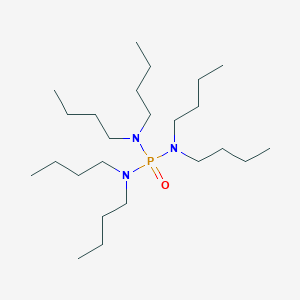
N,N,N',N',N'',N''-Hexabutylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is a chemical compound known for its unique properties and applications in various fields. It is a phosphoramide, which means it is an amide of phosphoric acid. This compound is often used as a reagent in organic synthesis due to its ability to stabilize certain reactive intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is typically synthesized through the reaction of butylamine with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
POCl3+3BuNH2→(BuNH)3PO+3HCl
Industrial Production Methods
In industrial settings, the synthesis of N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to stabilize reactive intermediates and facilitate certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide exerts its effects involves its ability to stabilize reactive intermediates. The compound interacts with these intermediates through hydrogen bonding and van der Waals forces, preventing them from undergoing unwanted side reactions. This stabilization allows for more controlled and efficient chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylphosphoramide: Another phosphoramide with similar stabilizing properties but different alkyl groups.
Hexaethylphosphoramide: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is unique due to its butyl groups, which provide different steric and electronic properties compared to other phosphoramides. This uniqueness allows it to stabilize certain intermediates more effectively and makes it suitable for specific applications where other phosphoramides may not be as effective.
Eigenschaften
CAS-Nummer |
22421-85-8 |
|---|---|
Molekularformel |
C24H54N3OP |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
N-bis(dibutylamino)phosphoryl-N-butylbutan-1-amine |
InChI |
InChI=1S/C24H54N3OP/c1-7-13-19-25(20-14-8-2)29(28,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
InChI-Schlüssel |
CQKIJHDQEAQSSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)



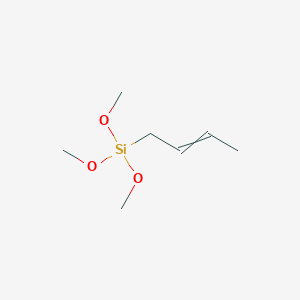


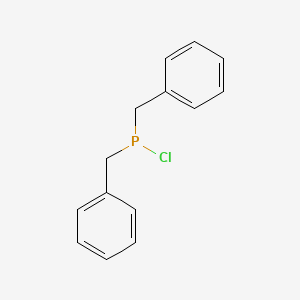

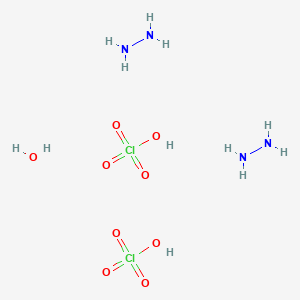
![2-[(3-Phenylprop-2-en-1-yl)oxy]ethan-1-ol](/img/structure/B14711904.png)

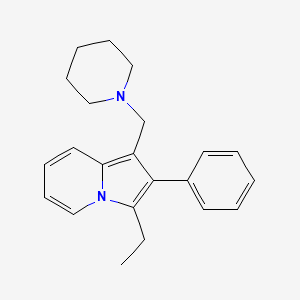
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
